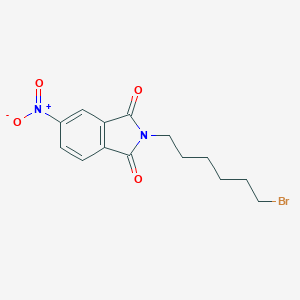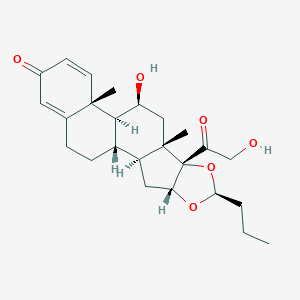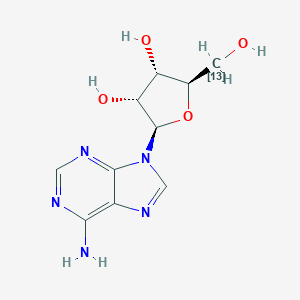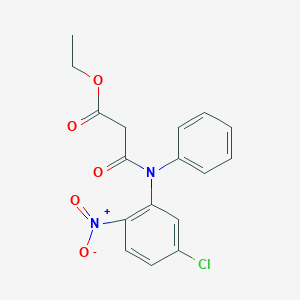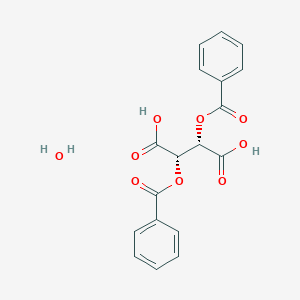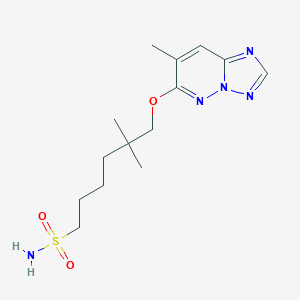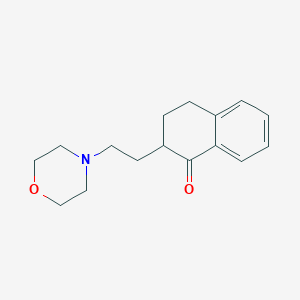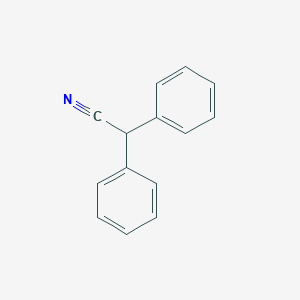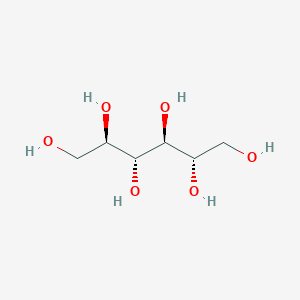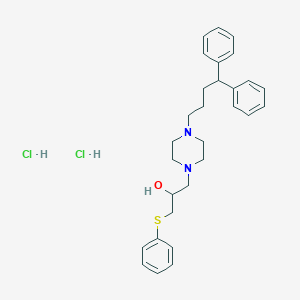
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride (also known as DPPP) is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DPPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. DPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
DPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. DPPP has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. Additionally, DPPP has been shown to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DPPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a useful tool for studying anxiety and depression. However, DPPP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in vivo. Additionally, DPPP has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on DPPP. One area of interest is the development of more potent and selective analogs of DPPP that may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the exact mechanism of action of DPPP and its effects on different neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of DPPP in humans.
Méthodes De Synthèse
The synthesis of DPPP involves a multi-step process that begins with the reaction of 2-mercapto-3-phenylpropanoic acid with 1,4-dibromobutane to yield 2-(2-bromo-3-phenylthiopropyl)thiophenol. This intermediate is then reacted with piperazine in the presence of sodium hydride to yield DPPP. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
DPPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. DPPP has also been used to study the role of serotonin receptors in the brain and their involvement in anxiety and depression.
Propriétés
Numéro CAS |
143760-05-8 |
|---|---|
Nom du produit |
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride |
Formule moléculaire |
C29H38Cl2N2OS |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H36N2OS.2ClH/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26;;/h1-9,11-16,27,29,32H,10,17-24H2;2*1H |
Clé InChI |
UFKWSMALHTWTFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Synonymes |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanyl-propan-2-ol d ihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



